
sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate involves the deuteration of sodium 2-sulfanylethanesulfonate. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, which are carried out in specialized facilities equipped to handle deuterated chemicals. The production process includes rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted sulfonates, which have various applications in pharmaceuticals and chemical research .
科学研究应用
Sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways involving sulfur-containing compounds.
Medicine: Used as a protective agent in chemotherapy to reduce the toxicity of certain chemotherapeutic agents.
Industry: Utilized in the synthesis of deuterated drugs and other specialized chemicals
作用机制
The mechanism of action of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate involves its ability to interact with and neutralize reactive metabolites. In medical applications, it detoxifies harmful byproducts of chemotherapeutic agents by forming stable, non-toxic compounds. This process involves the sulfhydryl group of the compound reacting with electrophilic metabolites, thereby preventing cellular damage .
相似化合物的比较
Similar Compounds
Sodium 2-sulfanylethanesulfonate (MESNA): The non-deuterated analogue used for similar medical applications.
Sodium 2-mercaptoethanesulfonate: Another analogue with similar detoxifying properties
Uniqueness
The uniqueness of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate lies in its deuterium content, which provides enhanced stability and allows for detailed mechanistic studies using NMR spectroscopy. This makes it a valuable tool in both research and industrial applications.
属性
分子式 |
C2H5NaO3S2 |
|---|---|
分子量 |
168.21 g/mol |
IUPAC 名称 |
sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate |
InChI |
InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1/i1D2,2D2; |
InChI 键 |
XOGTZOOQQBDUSI-PBCJVBLFSA-M |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])S.[Na+] |
规范 SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


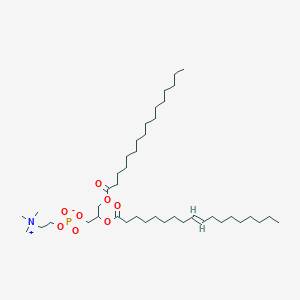
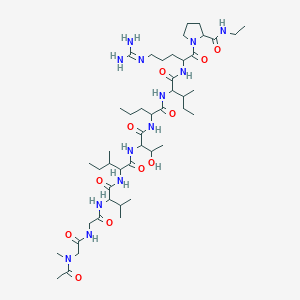
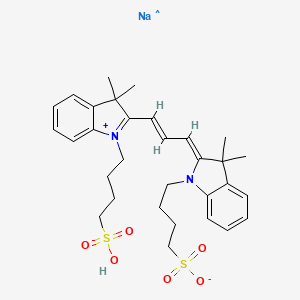
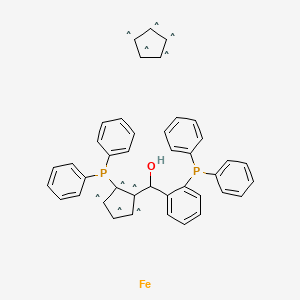
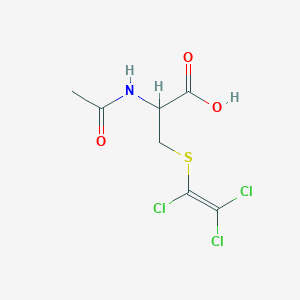
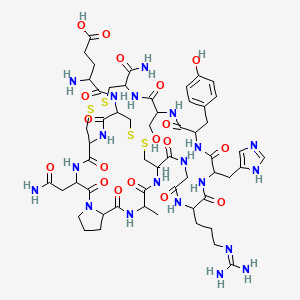
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)

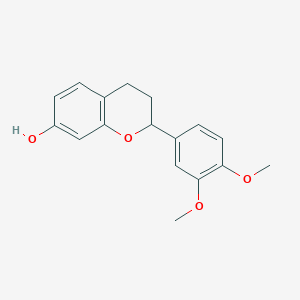

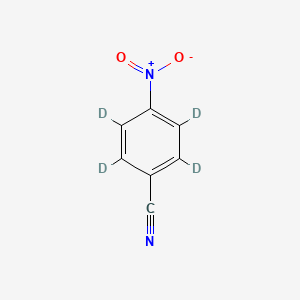
![2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)
![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate](/img/structure/B12322119.png)
